molecular formula C13H11NOSe B14293703 2-(Phenylselanyl)benzamide CAS No. 113560-92-2

2-(Phenylselanyl)benzamide

Cat. No.: B14293703
CAS No.: 113560-92-2
M. Wt: 276.20 g/mol
InChI Key: XVLQBCGTGFCCMQ-UHFFFAOYSA-N
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Description

2-(Phenylselanyl)benzamide is an organoselenium compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound consists of a benzamide core with a phenylselanyl group attached, making it a valuable subject of study in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylselanyl)benzamide typically involves a copper-catalyzed nucleophilic substitution reaction. This process uses a selenium reagent formed in situ from diphenyl diselenide and sodium borohydride . The reaction conditions are carefully controlled to ensure the successful incorporation of the phenylselanyl group into the benzamide structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylselanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxides.

    Reduction: Reduction reactions can convert selenoxides back to the phenylselanyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylselanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.

    Substitution: Copper catalysts are frequently employed in nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Selenoxides are the primary products formed during oxidation reactions.

    Reduction: The reduction of selenoxides regenerates the original phenylselanyl group.

    Substitution: Various substituted benzamides can be formed depending on the nucleophile used in the reaction.

Scientific Research Applications

2-(Phenylselanyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Phenylselanyl)benzamide involves its ability to mimic the activity of the antioxidant enzyme glutathione peroxidase (GPx). This enzyme plays a crucial role in protecting cells from oxidative damage by reducing hydrogen peroxide to water. The phenylselanyl group in the compound is responsible for its antioxidant activity, allowing it to scavenge reactive oxygen species and protect cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural features, which confer unique antioxidant and anticancer properties

Properties

CAS No.

113560-92-2

Molecular Formula

C13H11NOSe

Molecular Weight

276.20 g/mol

IUPAC Name

2-phenylselanylbenzamide

InChI

InChI=1S/C13H11NOSe/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H2,14,15)

InChI Key

XVLQBCGTGFCCMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C2=CC=CC=C2C(=O)N

Origin of Product

United States

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